molecular formula C7H8S3 B081309 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione CAS No. 14085-34-8

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione

Cat. No.: B081309
CAS No.: 14085-34-8
M. Wt: 188.3 g/mol
InChI Key: WNPWNYMVKHOGRA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is an organic compound with the molecular formula C7H8S3 It is known for its unique structure, which includes a dithiole ring fused to a tetrahydrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione typically involves the reaction of 1,2-dithiol-3-thione with tetrahydrobenzene derivatives. One common method includes the use of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This reaction yields this compound as the major product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding dithiol.

    Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding dithiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by acting as an antioxidant. The compound can scavenge free radicals and reduce oxidative damage in cells. Additionally, it may interact with specific enzymes and proteins, influencing cellular signaling pathways and gene expression .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1,3-benzodithiole-2-thione
  • 3H-1,2-Benzodithiole-3-thione

Comparison: 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is unique due to its specific ring structure and the presence of the thione group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antioxidant properties are more pronounced compared to 4,5,6,7-Tetrahydro-1,3-benzodithiole-2-thione .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzodithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPWNYMVKHOGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)SS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879102
Record name Tetrahydro-1,2-benzodithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14085-34-8
Record name 4,5,6,7-Tetrahydro-3H-1,2-benzodithiole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14085-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1,2-benzodithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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